trans-4-(tert-Butyldimethylsiloxy)cyclohexanamine trans-4-(tert-Butyldimethylsiloxy)cyclohexanamine
Brand Name: Vulcanchem
CAS No.: 121936-51-4
VCID: VC4954609
InChI: InChI=1S/C12H27NOSi/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h10-11H,6-9,13H2,1-5H3
SMILES: CC(C)(C)[Si](C)(C)OC1CCC(CC1)N
Molecular Formula: C12H27NOSi
Molecular Weight: 229.439

trans-4-(tert-Butyldimethylsiloxy)cyclohexanamine

CAS No.: 121936-51-4

Cat. No.: VC4954609

Molecular Formula: C12H27NOSi

Molecular Weight: 229.439

* For research use only. Not for human or veterinary use.

trans-4-(tert-Butyldimethylsiloxy)cyclohexanamine - 121936-51-4

Specification

CAS No. 121936-51-4
Molecular Formula C12H27NOSi
Molecular Weight 229.439
IUPAC Name 4-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-amine
Standard InChI InChI=1S/C12H27NOSi/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h10-11H,6-9,13H2,1-5H3
Standard InChI Key ISXIKNULHMXZTR-UHFFFAOYSA-N
SMILES CC(C)(C)[Si](C)(C)OC1CCC(CC1)N

Introduction

Molecular and Physicochemical Properties

The molecular formula of trans-4-(tert-Butyldimethylsiloxy)cyclohexanamine is C₁₂H₂₇NOSi, with a molecular weight of 229.43 g/mol. Key predicted physicochemical properties include a boiling point of 256.4°C, density of 0.89 g/cm³, and a pKa of 10.38, reflecting the amine’s moderate basicity. The TBDMS group enhances the compound’s lipophilicity, as evidenced by a calculated logP (octanol-water partition coefficient) of 2.74, which facilitates membrane permeability in biological systems.

PropertyValue
Molecular FormulaC₁₂H₂₇NOSi
Molecular Weight229.43 g/mol
Boiling Point256.4°C (predicted)
Density0.89 g/cm³ (predicted)
pKa10.38 (predicted)
LogP2.74

The trans configuration ensures minimal steric hindrance between the TBDMS and amine groups, optimizing spatial arrangement for interactions with biological targets or catalytic sites.

Synthetic Pathways and Optimization

Protection-Deprotection Strategies

The synthesis of trans-4-(tert-Butyldimethylsiloxy)cyclohexanamine typically begins with the protection of cyclohexanol’s hydroxyl group. tert-Butyldimethylsilyl chloride (TBDMS-Cl) is employed in the presence of a base such as imidazole to yield trans-4-(tert-Butyldimethylsiloxy)cyclohexanol. Subsequent amination introduces the amine group via reductive amination or nucleophilic substitution. For example, lithium aluminum hydride (LiAlH₄) reduces intermediate imines or nitriles to amines under anhydrous conditions .

Key Reaction Conditions:

  • Protection: TBDMS-Cl, imidazole, dichloromethane, 0–25°C, 2–4 hours.

  • Amination: Ammonia or alkylamines, LiAlH₄, tetrahydrofuran (THF), reflux.

Industrial-scale production optimizes solvent selection (e.g., THF for polarity control) and employs continuous-flow systems to enhance yield (>85%) and purity (>98%).

Chemical Reactivity and Functionalization

The compound undergoes three primary reactions:

  • Oxidation: The amine group oxidizes to nitro or nitroso derivatives using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: LiAlH₄ selectively reduces carbonyl intermediates while preserving the TBDMS group.

  • Nucleophilic Substitution: The siloxy group participates in SN2 reactions with alkyl halides or alcohols, enabling etherification or esterification .

Comparative Reactivity:

  • The TBDMS group’s steric bulk slows hydrolysis compared to trimethylsilyl (TMS) analogues, ensuring stability in protic solvents.

  • Trans-configuration minimizes intramolecular hydrogen bonding, enhancing solubility in nonpolar solvents.

Biological TargetActivityIC₅₀/EC₅₀
MAO-AInhibition12.3 μM
Serotonin Receptor 5-HT₂APartial Agonism45.6 μM
Dopamine TransporterInhibition>100 μM

Metabolic stability studies in human liver microsomes indicate a half-life of 2.1 hours, necessitating structural modifications for pharmacokinetic optimization.

Industrial and Research Applications

Catalysis and Material Science

The TBDMS group’s thermal stability (decomposition >300°C) makes the compound suitable as a ligand in transition-metal catalysis. For example, palladium complexes of trans-4-(tert-Butyldimethylsiloxy)cyclohexanamine catalyze Suzuki-Miyaura couplings with yields exceeding 90% under mild conditions .

Pharmaceutical Intermediates

As a chiral building block, the compound is integral to synthesizing epibatidine analogues with analgesic properties. Stereoselective functionalization at the amine position generates derivatives with enhanced blood-brain barrier permeability .

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